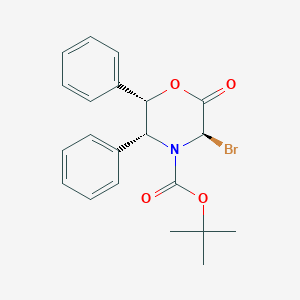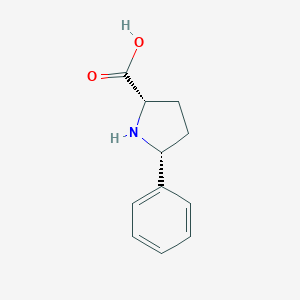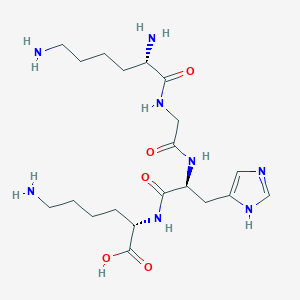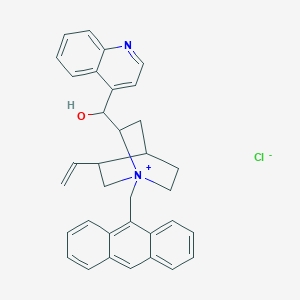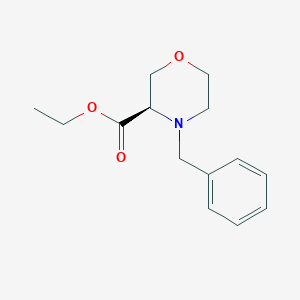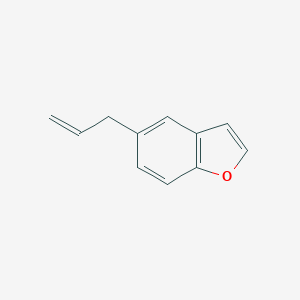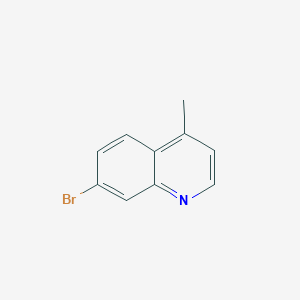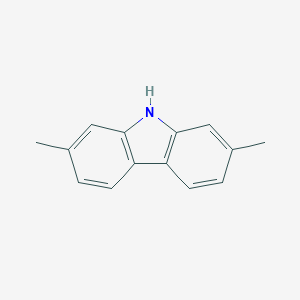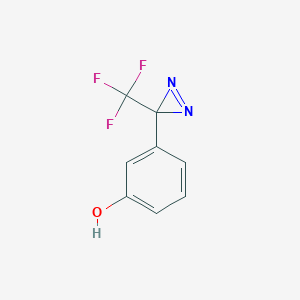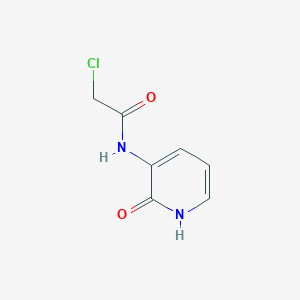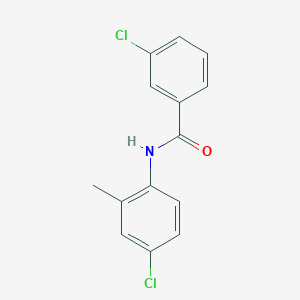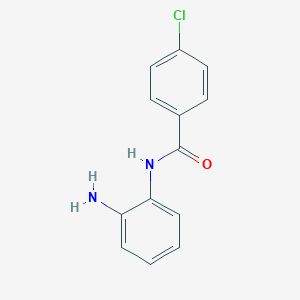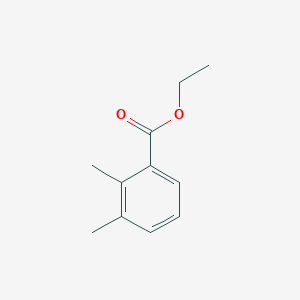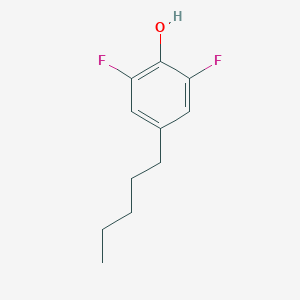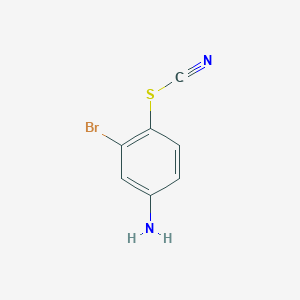
3-Bromo-4-thiocyanatoaniline
Descripción general
Descripción
3-Bromo-4-thiocyanatoaniline, also known as 4-Amino-2-bromophenylthiocyanate, is an organic compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 . It is used in various industrial processes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-thiocyanatoaniline consists of a bromine atom (Br), a thiocyanate group (SCN), and an amino group (NH2) attached to a benzene ring . The InChI code for this compound is 1S/C7H5BrN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-thiocyanatoaniline are not available, bromoacetyl compounds are known to undergo various chemical reactions, serving as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Physical And Chemical Properties Analysis
3-Bromo-4-thiocyanatoaniline has a melting point of 81-82 °C and a predicted boiling point of 331.9±32.0 °C . The compound has a predicted density of 1.75±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Cyclization
- Arylsubstituted Halogen(thiocyanato)amides Synthesis: A study by Baranovskyi et al. (2018) describes the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides via copper catalytic anionarylation. This process involves using 4-acetylphenyldiazonium salts and leads to the formation of 5-(4-Acetylphenyl)substituted 2-aminothiazol-4(5H)-ones by cyclisation of thiocyanatoamides (Baranovskyi et al., 2018).
Antimicrobial Properties
- Antimicrobial Activities of Derivatives: Research by Kimura et al. (1962) focused on synthesizing new derivatives of 2, 5-dichloroaniline, 2, 5-dichloro-4-bromo-aniline, and 2, 5-dichloro-4-thiocyanatoaniline. These compounds showed strong antibacterial activities, particularly against Staphylococcus aureus (Kimura et al., 1962).
Reactions with Other Compounds
- Reaction of Bromo-3-oxo-butyranilide with KSCN: Ibrahim et al. (1988) explored the reaction of 4-bromo-3-oxo-butyranilide with potassium thiocyanate, leading to the formation of a thiocyanato derivative. This was a precursor for synthesizing various substituted thiazol-2-yl malononitriles (Ibrahim et al., 1988).
Pharmaceutical Applications
- Synthesis of Thiocyanato-, Isothiocyanato-, and Halo Derivatives: Grishchuk et al. (1994) synthesized derivatives of haloand isothiocyanatopropanes, which have medicinal applications as therapeutic preparations. They explored the structure and physiological activity correlation in these compounds (Grishchuk et al., 1994).
Photoinitiating Properties
- Photoinitiating Properties of Derivatives: Kolchina et al. (2011) studied the reactions of 2,6-diisopropylaniline and its 4-bromo and 4-thiocyanato derivatives. They found that these compounds could produce N,N-dimethyl-substituted products, highlighting their potential in photoinitiating applications (Kolchina et al., 2011).
Safety And Hazards
3-Bromo-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
(4-amino-2-bromophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDBNWAJPCNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649139 | |
| Record name | 4-Amino-2-bromophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-thiocyanatoaniline | |
CAS RN |
16582-78-8 | |
| Record name | 4-Amino-2-bromophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



